molecular formula C17H11Cl2NO B1420582 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-12-6

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420582
CAS RN: 1160263-12-6
M. Wt: 316.2 g/mol
InChI Key: URCULIGTVBHLLA-UHFFFAOYSA-N
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Description

“6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride” is a compound used for proteomics research . Its molecular formula is C17H11Cl2NO and its molecular weight is 316.19 .

Scientific Research Applications

Proteomics Research

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research, where it serves as a reagent for the study of protein expression and function. Its molecular weight of 316.19 g/mol and specific chemical properties make it suitable for proteomic analysis techniques .

Medicinal Chemistry

In medicinal chemistry, this compound is a valuable scaffold for the synthesis of biologically active molecules. It has been used to create derivatives that are tested for various pharmacological activities, including anti-inflammatory properties . The versatility of the quinoline core allows for the introduction of various substituents, enhancing the compound’s medicinal potential.

Material Science

The compound shows promise in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure can be incorporated into polymers or coatings to modify their characteristics.

Organic Synthesis

This quinoline derivative is a key intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and radical bromination, which are fundamental in constructing complex organic molecules .

Drug Discovery

The quinoline moiety is a common feature in many drugs, and 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride can be used as a starting material for the synthesis of new drug candidates. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to identify or quantify similar compounds. Its distinct chemical signature allows for precise measurements in complex mixtures .

properties

IUPAC Name

6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-3-2-4-11(7-10)16-9-14(17(19)21)13-8-12(18)5-6-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCULIGTVBHLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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